4-Hydroxytryptamine

Catalog No.
S583677
CAS No.
570-14-9
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxytryptamine

CAS Number

570-14-9

Product Name

4-Hydroxytryptamine

IUPAC Name

3-(2-aminoethyl)-1H-indol-4-ol

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8/h1-3,6,12-13H,4-5,11H2

InChI Key

FKIRTWDHOWAQGX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CCN

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CCN

Description

The exact mass of the compound 4-Hydroxytryptamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Brain Function and Neurotransmission

  • Neurotransmitter: 4-HT acts as a major neurotransmitter in the central nervous system, influencing mood, cognition, learning, memory, and behavior . Research investigates how 4-HT levels and signaling pathways impact these functions.
  • Mental Health: Dysregulation of 4-HT systems is implicated in various mental health conditions like depression, anxiety, and obsessive-compulsive disorder (OCD) . Studies explore how manipulating 4-HT levels or receptors might offer therapeutic benefits.

Gastrointestinal Function

  • Gut Motility: 4-HT plays a crucial role in regulating gut motility and smooth muscle function in the digestive tract . Research explores how 4-HT signaling contributes to digestion and conditions like irritable bowel syndrome (IBS).

Cardiovascular Function

  • Vascular Regulation: 4-HT influences blood vessel constriction and relaxation, impacting blood pressure and circulation . Research investigates the role of 4-HT in cardiovascular health and potential therapeutic targets.

Other Research Areas

  • Pain Perception: 4-HT contributes to pain perception and modulation in the central nervous system . Research explores the potential of manipulating 4-HT for pain management.
  • Bone Health: Emerging evidence suggests 4-HT might play a role in bone development and metabolism . Research in this area is ongoing to understand the mechanisms involved.

4-Hydroxytryptamine is a naturally occurring tryptamine alkaloid, also known as N,N-didesmethylpsilocin. It is structurally characterized by a hydroxy group at the 4-position of the indole ring, differentiating it from other tryptamines. This compound is a positional isomer of serotonin and is found predominantly in various species of psychedelic mushrooms, such as Psilocybe cubensis and Psilocybe baeocystis . It plays a crucial role in the biosynthesis of psilocybin and other psychoactive compounds, acting as a precursor in their metabolic pathways .

That are significant for its biological activity and synthesis:

  • Dephosphorylation: In the body, psilocybin is converted to 4-hydroxytryptamine through dephosphorylation, primarily via enzymatic action .
  • Oxidation: The compound can undergo oxidation reactions, which may alter its pharmacological properties .
  • Formation of Metabolites: It can lead to various metabolites including norbaeocystin and baeocystin, which are also psychoactive .

4-Hydroxytryptamine exhibits significant biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction is responsible for its psychedelic effects, which include altered sensory perception and mood enhancement . Research indicates that 4-hydroxytryptamine mimics serotonin's action, facilitating neurotransmission and influencing physiological functions such as mood regulation and cognition .

Effects on the Brain

The compound's agonistic activity at serotonin receptors leads to increased neural plasticity, potentially allowing for profound psychological insights during psychedelic experiences. These effects are thought to be mediated by changes in the brain's serotonergic system, resulting in enhanced emotional flexibility and cognitive shifts .

Several methods exist for synthesizing 4-hydroxytryptamine:

  • Natural Extraction: The compound can be extracted from various species of mushrooms where it naturally occurs.
  • Chemical Synthesis: A notable synthetic route involves the Speeter–Anthony tryptamine synthesis method. This includes:
    • Friedel-Crafts acylation of 4-hydroxyindole with oxalyl chloride.
    • Reaction with dimethylamine to yield indole-3-yl-glyoxamide.
    • Reduction using lithium aluminum hydride to produce 4-hydroxytryptamine .

4-Hydroxytryptamine has potential applications in various fields:

  • Psychedelic Research: Its role as a precursor in the synthesis of psilocybin positions it as a subject of interest in studies exploring psychedelics' therapeutic benefits for mental health conditions .
  • Neuroscience: Understanding its interaction with serotonin receptors can provide insights into neurotransmission and neuropharmacology .
  • Forensic Science: The compound is used in laboratory testing for identifying psychoactive substances in biological samples .

4-Hydroxytryptamine shares structural similarities with several other tryptamines. Here are some notable compounds:

Compound NameStructural FeaturesUnique Aspects
SerotoninHydroxy group at the 5-positionMajor neurotransmitter influencing mood
PsilocinHydroxy group at the 4-position; N,N-dimethyl groupsActive form after psilocybin metabolism
N,N-DimethyltryptamineDimethylated nitrogenStrong hallucinogenic properties
NorbaeocystinHydroxylated derivative of psilocybinMay have distinct psychoactive effects
BaeocystinHydroxylated derivative of psilocybinPotentially contributes to synergistic effects

Uniqueness of 4-Hydroxytryptamine

What sets 4-hydroxytryptamine apart is its position in the biosynthetic pathway leading to more complex alkaloids like psilocybin. Its unique hydroxylation pattern allows it to act as both a precursor and an active agent within psychedelic mushrooms, making it a focal point for ongoing research into psychedelics and their therapeutic potential .

XLogP3

1.1

UNII

DP0D1701D1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

570-14-9

Wikipedia

4-hydroxytryptamine

Dates

Modify: 2024-02-18

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